molecular formula C21H17BrN4O2 B2452387 N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-97-5

N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2452387
CAS No.: 921832-97-5
M. Wt: 437.297
InChI Key: CFPYCIIWQRIRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[4,3-c]pyridine core, makes it an interesting subject for scientific research.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-13-10-14(8-9-18(13)22)23-20(27)16-11-25(2)12-17-19(16)24-26(21(17)28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYCIIWQRIRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-bromo-3-methylaniline with a suitable pyrazolone derivative under acidic conditions. This is followed by cyclization and subsequent functional group modifications to introduce the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C21_{21}H17_{17}BrN4_{4}O2_{2}
Molecular Weight 437.3 g/mol
CAS Number 921832-97-5

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives as anticancer agents. Specifically, compounds similar to N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. Inhibition of PARP can lead to increased apoptosis in BRCA-deficient cancer cells. For instance, a related compound demonstrated an IC50_{50} of 3.8 nM against PARP 1 and 2 .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Pyrazolo derivatives have been reported to exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies indicated that certain pyrazolo derivatives had IC50_{50} values comparable to established anti-inflammatory drugs such as celecoxib . The mechanism involves suppression of pro-inflammatory cytokines and chemokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against target enzymes. For example:

  • Aromatic Substituents : The presence of bromine and methyl groups on the phenyl ring has been associated with improved binding affinity to target proteins.
  • Carbonyl Groups : The keto group at position 5 contributes significantly to the compound's reactivity and interaction with biological targets.

Case Study 1: PARP Inhibition in Cancer Cells

A study evaluated a series of pyrazolo derivatives for their ability to inhibit PARP activity in BRCA-deficient cell lines. The compound N-(4-bromo-3-methylphenyl)-5-methyl exhibited potent antiproliferative effects with a CC50_{50} in the low nanomolar range against cancer cell lines .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, the anti-inflammatory activity of related pyrazolo compounds was assessed using carrageenan-induced paw edema models in rats. Results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential as therapeutic agents for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.